3-Chloro-5-fluoro-2-methylaniline

Description

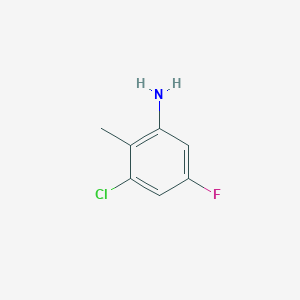

3-Chloro-5-fluoro-2-methylaniline is a polysubstituted aromatic amine. Its chemical structure, featuring a strategic arrangement of chloro, fluoro, methyl, and amino functional groups on a benzene (B151609) ring, makes it a valuable intermediate in the synthesis of more complex molecules. The specific placement of these groups allows for controlled, regioselective reactions, which are crucial in the construction of targeted molecular architectures.

| Property | Value |

|---|---|

| CAS Number | 886761-87-1 lookchem.combldpharm.com |

| Molecular Formula | C₇H₇ClFN |

| Appearance | Powder or liquid lookchem.com |

| Purity | Typically ≥97% lookchem.com |

| Classification | Organic Building Block, Fluorinated Building Block bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPXWUPJSPGPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372201 | |

| Record name | 2-Amino-6-chloro-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886761-87-1 | |

| Record name | 3-Chloro-5-fluoro-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-chloro-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Chloro 5 Fluoro 2 Methylaniline

Established Synthetic Pathways

The most common and well-documented methods for preparing 3-chloro-5-fluoro-2-methylaniline fall into two main categories: halogenation of a pre-existing aniline (B41778) and the reduction of a nitroaromatic compound.

Halogenation Approaches

Halogenation strategies involve the direct introduction of a chlorine atom onto the aromatic ring of a fluoro-methylaniline derivative. The success of this approach hinges on controlling the regioselectivity of the reaction to obtain the desired 3-chloro isomer.

A prevalent method for the synthesis of this compound is the direct chlorination of 3-fluoro-2-methylaniline (B146951). nih.govresearchgate.net One of the most effective and widely used chlorinating agents for this transformation is N-chlorosuccinimide (NCS). nih.govresearchgate.net The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.gov

In a typical procedure, 3-fluoro-2-methylaniline is dissolved in DMF and cooled to a low temperature, often between 0 and 5°C. nih.gov N-chlorosuccinimide is then added to the solution, and the reaction mixture is allowed to gradually warm to room temperature over several hours. nih.gov The use of NCS is favored due to its mild reaction conditions and its ability to provide a controlled source of electrophilic chlorine. nih.govresearchgate.net Other chlorinating agents, such as sulfonyl chloride and elemental chlorine, can also be employed for the direct chlorination of anilines, though they may require different reaction conditions and can sometimes lead to the formation of undesired byproducts. beilstein-journals.orgnih.gov

Interactive Table 1: Chlorination of 3-fluoro-2-methylaniline with NCS

| Reactant | Reagent | Solvent | Temperature | Key Outcome | Reference |

|---|---|---|---|---|---|

| 3-fluoro-2-methylaniline | N-chlorosuccinimide (NCS) | N,N-dimethylformamide (DMF) | 0-5°C to room temp. | Formation of this compound | nih.gov |

A critical aspect of the halogenation of 3-fluoro-2-methylaniline is controlling the position of the incoming chlorine atom. The directing effects of the existing substituents on the aromatic ring—the amino group (NH2), the methyl group (CH3), and the fluorine atom (F)—play a crucial role in determining the final product distribution. The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The fluorine atom is a deactivating group but is also an ortho-, para-director.

In the case of 3-fluoro-2-methylaniline, the chlorination with NCS in polar solvents like DMF has been shown to result primarily in the chlorination at the position para to the amino group, yielding the desired this compound as the major regioisomer. nih.gov This high degree of regioselectivity is a key advantage of this synthetic route. The formation of the undesired ortho isomer is significantly less, with reports indicating a 10-fold excess of the para-chlorinated product. nih.gov The choice of solvent can also influence the regioselectivity of the reaction. For instance, the use of ionic liquids as solvents for the chlorination of anilines with copper(II) chloride has been explored to achieve high conversion and regioselectivity without the need for additional reagents like oxygen or gaseous HCl. beilstein-journals.orgnih.gov

Reductive Synthesis Routes

An alternative and widely employed strategy for the synthesis of this compound involves the reduction of a corresponding nitroaromatic precursor. This approach is particularly useful when the required substituted nitrobenzene (B124822) is readily accessible.

The reduction of a nitro group (-NO2) to an amino group (-NH2) is a fundamental transformation in organic synthesis. For the preparation of this compound, the corresponding precursor would be 1-chloro-5-fluoro-2-methyl-3-nitrobenzene. The reduction of this nitroaromatic compound can be achieved using various reducing agents.

A common method involves the use of a metal in the presence of an acid. For example, iron powder in the presence of hydrochloric acid is a classic and effective system for the reduction of nitroarenes. chemicalbook.comchemicalbook.com This method is often favored for its cost-effectiveness and efficiency. The reaction typically involves heating the nitro compound with iron filings in an acidic medium, followed by neutralization and extraction of the resulting aniline. Another approach utilizes polysulfides in an aqueous solution, which can also effectively reduce nitroarenes to anilines.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroaromatic compounds to their corresponding anilines. mt.commt.comresearchgate.netgoogle.com This process involves the use of hydrogen gas (H2) in the presence of a metal catalyst. Commonly used catalysts include noble metals such as palladium (Pd), platinum (Pt), and nickel (Ni), often supported on a high-surface-area material like carbon (C) or silica (B1680970) (SiO2). mt.comacs.org

The hydrogenation of nitroaromatics is a highly exothermic reaction and requires careful control of reaction conditions to ensure safety and prevent the formation of unwanted byproducts, such as hydroxylamines, which can be unstable. mt.commt.com The reaction is typically carried out in a batch reactor under pressure. acs.org The choice of catalyst, solvent, temperature, and hydrogen pressure can all influence the rate and selectivity of the reaction. researchgate.netacs.org For instance, studies have shown that the effect of water as a solvent or byproduct can vary depending on the metal catalyst used, with water promoting the reaction on Ni/SiO2 but having a more complex effect on Pt/SiO2. acs.org The catalytic hydrogenation process is widely used in industrial settings for the large-scale production of anilines due to its high yields and the ease of separation of the catalyst from the reaction mixture. google.com

Interactive Table 2: Reductive Synthesis of Anilines

| Precursor | Method | Reagents/Catalyst | Key Transformation | Reference |

|---|---|---|---|---|

| Nitroaromatic | Metal/Acid Reduction | Iron powder, HCl | Nitro group to Amino group | chemicalbook.comchemicalbook.com |

| Nitroaromatic | Catalytic Hydrogenation | H2, Pd/C, Pt/C, or Ni/SiO2 | Nitro group to Amino group | mt.commt.comresearchgate.netgoogle.comacs.org |

Chemical Reduction Systems (e.g., Iron/Hydrochloric Acid, Polysulfide-Ammonium Salt)

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of anilines. For this compound, this is typically accomplished by the reduction of a corresponding nitroaromatic precursor, such as 1-chloro-3-fluoro-2-methyl-5-nitrobenzene.

Iron/Hydrochloric Acid System: A widely employed and industrially significant method for the reduction of aromatic nitro compounds is the use of iron metal in the presence of an acid, most commonly hydrochloric acid. vedantu.comdoubtnut.comdoubtnut.com This method is favored for its effectiveness and the use of inexpensive reagents. google.com The reaction involves the oxidation of iron to an iron salt while the nitro group is reduced to a primary amine. vedantu.comdoubtnut.com A key advantage of this system is that only a catalytic amount of hydrochloric acid is often required because the ferrous chloride (FeCl2) formed during the reaction can be hydrolyzed, regenerating the acid. doubtnut.com The general reaction is robust and can be carried out by heating the mixture, often at reflux temperatures. google.comprepchem.com

A typical laboratory procedure involves adding the nitroaromatic compound to a mixture of finely divided iron powder and aqueous hydrochloric acid, followed by heating. prepchem.com The reaction progress can be monitored, and upon completion, the desired aniline is isolated from the reaction mixture.

Polysulfide-Ammonium Salt System: Another effective method for the reduction of nitroaromatics involves the use of polysulfides, such as sodium polysulfide, often in the presence of an ammonium (B1175870) salt. patsnap.comgoogle.comgoogle.com This method, known as the Zinin reduction, is particularly useful for the selective reduction of one nitro group in a polynitroaromatic compound. stackexchange.com The reaction is typically carried out by heating the nitro compound with an aqueous or alcoholic solution of the polysulfide. patsnap.comstackexchange.com

A patented method for the synthesis of 3-chloro-2-methylaniline (B42847) describes dissolving a polysulfide in water, adding an ammonium salt, and then adding 6-chloro-2-nitrotoluene dropwise at a controlled temperature between 30-105°C. patsnap.comgoogle.com This approach is highlighted for its high yield and enhanced safety. patsnap.com The mechanism involves the transfer of electrons from the sulfide (B99878) species to the nitro group, leading to its reduction. stackexchange.com

Advanced Synthetic Techniques

In addition to traditional methods, modern synthetic chemistry emphasizes the development of more sustainable and efficient processes.

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.manih.gov In the context of synthesizing aniline derivatives, these principles encourage the use of safer solvents, renewable feedstocks, and more atom-economical reactions. imist.manih.govacs.org

For instance, replacing hazardous organic solvents with water or employing solvent-free conditions aligns with green chemistry goals. imist.maresearchgate.net The use of catalytic reagents over stoichiometric ones is another key principle, as it minimizes waste. nih.gov In the reduction of nitroaromatics, catalytic hydrogenation is often considered a greener alternative to metal-acid systems on an industrial scale, although care must be taken with the choice of catalyst to avoid unwanted side reactions like dehalogenation. vedantu.comcommonorganicchemistry.com The development of metal-free reduction systems, for example using tetrahydroxydiboron (B82485) in water, represents a significant advancement in green aniline synthesis. organic-chemistry.org

Electrosynthesis Approaches for Aniline Derivatives

Electrosynthesis, the use of electricity to drive chemical reactions, offers a powerful and often greener alternative to conventional synthesis. mdpi.comnih.gov The electrochemical oxidation of amines has been extensively studied to understand the mechanisms for synthesizing a variety of useful molecules. mdpi.comnih.gov The electrochemical polymerization of aniline and its derivatives is a well-established process, typically carried out in an acidic electrolyte. scispace.com

While direct electrosynthesis of a specific compound like this compound from simpler precursors is a complex area of research, the principles of electrosynthesis are being applied to create various aniline derivatives. mdpi.comacs.org These methods can offer advantages such as mild reaction conditions, high selectivity, and a reduction in the use of chemical reagents. acs.org The feasibility of such an approach would depend on the specific electrochemical properties of the starting materials and intermediates.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. For the synthesis of this compound, this involves careful control of several parameters.

In the iron/hydrochloric acid reduction, factors such as the particle size of the iron, the concentration of the acid, the reaction temperature, and the reaction time all play a significant role. google.comprepchem.com For example, a patented process for a similar compound, 3-chloro-2-methylaniline, specifies adding 1-chloro-2-methyl-3-nitrobenzene to a boiling mixture of iron, hydrochloric acid, and water over a period of two hours to achieve a high yield of approximately 94%. prepchem.com

Similarly, in the polysulfide reduction, the concentration of the polysulfide, the nature of the ammonium salt, the temperature, and the rate of addition of the nitro compound are critical variables that need to be fine-tuned to achieve optimal results. patsnap.comgoogle.com A patent for this method highlights that controlling the temperature between 30-105°C is important for the reaction's success. google.com

The table below summarizes key parameters for the synthesis of a related compound, which can inform the optimization for this compound.

| Parameter | Iron/HCl Method | Polysulfide Method |

| Reducing Agent | Iron powder | Sodium Polysulfide |

| Acid/Catalyst | Hydrochloric Acid | Ammonium Chloride |

| Solvent | Water | Water |

| Temperature | Boiling | 30-105 °C |

| Yield | ~94% | High (specific % depends on exact conditions) |

This data is based on the synthesis of 3-chloro-2-methylaniline and serves as a reference. prepchem.compatsnap.com

Purification and Isolation Methodologies in Academic Synthesis

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques used in academic and laboratory settings include distillation, recrystallization, and chromatography.

Distillation: For liquid anilines, vacuum distillation is a common and effective method of purification. prepchem.comreddit.com This technique separates compounds based on differences in their boiling points. For 3-chloro-2-methylaniline, purification is achieved by vacuum distillation, collecting the fraction that boils at 105-110°C at 10 mmHg. prepchem.com

Recrystallization: If the synthesized aniline is a solid, or if it can be converted into a solid derivative, recrystallization is a powerful purification technique. cram.comscribd.comwpmucdn.com This method relies on the principle that the desired compound is more soluble in a hot solvent and less soluble in the same solvent when it is cold, while the impurities remain dissolved. scribd.comwpmucdn.com The choice of solvent is critical for successful recrystallization. wpmucdn.com

Chromatography: Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption onto a stationary phase (like silica gel) and their solubility in a mobile phase (the eluent). researchgate.net For aniline derivatives, high-performance liquid chromatography (HPLC) can be used for both analytical and preparative separations, allowing for the isolation of highly pure compounds. nih.govrsc.org The choice of the stationary and mobile phases is optimized to achieve the best separation. nih.gov For instance, a study on the separation of aniline and its derivatives used a logarithmic retention model to find the optimal mobile phase composition for full resolution. nih.gov

The table below outlines common purification techniques and their principles.

| Technique | Principle | Applicability to Anilines |

| Vacuum Distillation | Separation based on boiling point differences under reduced pressure. | Effective for liquid anilines. prepchem.com |

| Recrystallization | Purification based on differential solubility in a solvent at different temperatures. | Used for solid anilines or their solid derivatives. cram.comscribd.com |

| Column Chromatography | Separation based on differential adsorption and partitioning between a stationary and mobile phase. | Widely used for purifying a range of aniline derivatives. researchgate.net |

| HPLC | A high-resolution form of column chromatography for analytical and preparative separations. | Provides high purity separation of anilines. nih.govrsc.org |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 5 Fluoro 2 Methylaniline

Electrophilic Aromatic Substitution (EAS) Investigations

The directing effects of the substituents on the aniline (B41778) ring are crucial in determining the regioselectivity of EAS reactions. The amino group strongly directs ortho and para. The methyl group is also an ortho, para-director. The chloro and fluoro atoms are deactivating but also ortho, para-directing. In the case of 3-Chloro-5-fluoro-2-methylaniline, the positions ortho and para to the strongly activating amino group are key sites for electrophilic attack.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration of substituted anilines is often carried out using a mixture of nitric acid and sulfuric acid. However, the reaction conditions must be carefully controlled to avoid over-oxidation or the formation of undesired side products. In some cases, protection of the amino group as an acetanilide (B955) is necessary to achieve the desired regioselectivity and yield. For example, the nitration of 3-chloro-4-fluorobenzoic acid, a related compound, is achieved with a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures to yield 3-chloro-4-fluoro-5-nitrobenzoic acid.

A plausible synthetic route to a nitro-derivative of a related compound, 3-chloro-5-methylaniline, starting from benzene (B151609) involves nitration, followed by chlorination and then further functionalization. chemicalforums.com

Nucleophilic Aromatic Substitution (NAS) Studies

Nucleophilic aromatic substitution (NAS) is a plausible reaction pathway for this compound, particularly due to the presence of the electron-withdrawing chloro and fluoro substituents. These halogen atoms can act as leaving groups in the presence of strong nucleophiles. The rate of NAS reactions is generally enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.

While specific studies on this compound are not widely documented, the reactivity can be inferred from related compounds. For instance, 3-Chloro-5-fluoroaniline is known to undergo nucleophilic substitution. ossila.com The reaction of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids under Suzuki-Miyaura conditions demonstrates regioselective substitution at the 5-chloro position. nih.gov This suggests that the chlorine atom in this compound could be a viable site for nucleophilic attack.

The general mechanism for NAS involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the departure of the leaving group. The stability of this intermediate is a key factor in determining the reaction's feasibility.

Nucleophilicity of the Amine Functional Group

The amine group of this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. However, the nucleophilicity of this amine is significantly influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing chloro and fluoro groups decrease the electron density on the nitrogen atom through their inductive effects, thereby reducing its nucleophilicity compared to aniline.

Despite the reduced nucleophilicity, the amine group can still participate in various reactions, such as acylation, alkylation, and the formation of Schiff bases. The reactivity can be modulated by the choice of reagents and reaction conditions. For instance, the amine can react with acyl chlorides or anhydrides to form amides.

Oxidation and Reduction Pathways of the Aniline Moiety

The aniline moiety in this compound can undergo both oxidation and reduction reactions. The synthesis of this compound often involves the reduction of a corresponding nitro-aromatic precursor. A common method for the reduction of nitro groups to amines is the use of metals like iron or tin in an acidic medium, or through catalytic hydrogenation. wikipedia.orgorgoreview.comcommonorganicchemistry.comprepchem.comyoutube.com For example, 3-chloro-2-methylaniline (B42847) can be synthesized by the chlorination of o-nitrotoluene followed by reduction. chemicalbook.com A patent describes a method for synthesizing 3-chloro-2-methylaniline from 6-chloro-2-nitrotoluene using polysulfides. patsnap.comgoogle.com

The aniline group itself can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can lead to the formation of colored products due to the formation of polymeric species. Stronger oxidizing agents can lead to the formation of quinones or even degradation of the aromatic ring.

In a study on the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134, the initial step involves the chemoselective reduction of the nitro group to a hydroxylamino group. nih.gov This highlights a potential biological reduction pathway for related nitroaromatic compounds.

Cross-Coupling Reactions and Further Functionalization

The presence of halogen atoms on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. ossila.com

Buchwald-Hartwig Amination: This reaction allows for the formation of new carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. organic-chemistry.org The chloro and fluoro substituents on this compound could potentially be displaced by various amines under these conditions. Studies on the selective amination of 6-bromo-2-chloroquinoline (B23617) have shown that the aryl bromide can be selectively coupled in the presence of a heteroaryl chloride, highlighting the potential for chemoselective reactions. nih.gov While specific examples with this compound are scarce, the general methodology is widely applicable to substituted haloarenes. acs.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. nih.govresearchgate.net This method is highly effective for forming biaryl compounds. The chloro group of this compound could potentially undergo Suzuki-Miyaura coupling with various aryl or vinyl boronic acids. The reaction of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids has been shown to proceed with regioselectivity. nih.govresearchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This provides a route to synthesize aryl-substituted alkynes. The chloro substituent of this compound could be coupled with various alkynes using this methodology. The Sonogashira coupling has been successfully applied to other halogenated aromatic and heteroaromatic systems. soton.ac.ukrsc.orgchemrxiv.org

A summary of potential palladium-catalyzed coupling reactions for a related compound, 3,5-dichloro-1,2,4-thiadiazole, is presented below:

| Coupling Partner | Catalyst System | Product Type | Reference |

| Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-3-chloro-1,2,4-thiadiazole | nih.gov |

| Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ (reflux) | 3,5-Diaryl-1,2,4-thiadiazole | nih.gov |

The amine functionality of this compound can be utilized in reductive amination reactions to form a variety of substituted secondary and tertiary amines. This reaction involves the initial formation of an imine or iminium ion by reacting the aniline with an aldehyde or ketone, followed by in-situ reduction with a suitable reducing agent. ossila.com

Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. organic-chemistry.orgrsc.org Reductive amination is a versatile method for introducing alkyl groups onto the nitrogen atom of the aniline. For instance, cobalt-based catalysts have been shown to be effective for the reductive amination of aldehydes and ketones with ammonia. organic-chemistry.org This methodology could be applied to this compound to generate a library of derivatives with diverse substituents. Catalytic reductive amination of aromatic aldehydes with various amines has also been reported using cobalt-containing composites. mdpi.com

Influence of Halogen and Alkyl Substituents on Aromatic Reactivity

The primary activating group on the ring is the amino group (-NH₂). As one of the most potent activating substituents, it significantly increases the ring's reactivity towards electrophilic aromatic substitution by donating electron density through a strong resonance effect. libretexts.orgmsu.edu This donation is concentrated at the ortho and para positions relative to the amino group, making these sites the most probable for electrophilic attack. byjus.com

Conversely, the halogen substituents, chlorine and fluorine, are generally considered deactivating groups. wikipedia.org This is due to their strong electron-withdrawing inductive effect, which pulls electron density away from the aromatic ring through the sigma bond framework. numberanalytics.comnumberanalytics.com While halogens also possess an electron-donating resonance effect due to their lone pairs of electrons, this effect is weaker than their inductive withdrawal, leading to a net deactivation of the ring compared to benzene. libretexts.org

The methyl group (-CH₃) at the ortho position is a weak electron-donating group, activating the ring through an inductive effect and hyperconjugation. numberanalytics.comlibretexts.org However, its position ortho to the primary functional amino group introduces significant steric hindrance. This phenomenon, known as the "ortho effect," can physically impede the approach of reagents and influence the stability of reaction intermediates. wikipedia.orgquora.com Specifically in anilines, an ortho substituent can cause steric inhibition of protonation (SIP), where the bulkiness of the group destabilizes the conjugate acid that forms when the amino group accepts a proton, thereby reducing the basicity of the aniline. wikipedia.orgchemzipper.combyjus.com

The combined influence of these groups on this compound results in a complex reactivity profile. The powerful activating and ortho, para-directing nature of the amino group is tempered by the deactivating inductive effects of the two meta-positioned halogens and the steric hindrance from the ortho-methyl group.

When considering electrophilic aromatic substitution, the directing effects of the substituents converge to favor specific positions.

The amino group at C1 strongly directs to positions C2, C4, and C6.

The methyl group at C2 directs to C1, C3, and C5.

The chloro group at C3 directs to C2, C4, and C6.

The fluoro group at C5 directs to C4 and C6.

The C2, C3, and C5 positions are already substituted. Therefore, potential sites for substitution are C4 and C6. The C4 position is para to the strongly activating amino group and ortho to the chloro group. The C6 position is ortho to the amino group and para to the chloro group. However, the C6 position is sterically hindered by the adjacent methyl group at C2 and the fluoro group at C5. Consequently, electrophilic attack is predominantly directed to the less hindered and electronically favorable C4 position.

The basicity of the aniline nitrogen is markedly reduced compared to aniline itself. This is attributable to two main factors: the electron-withdrawing inductive effects of the chlorine and fluorine atoms decrease the electron density on the nitrogen, making the lone pair less available for protonation. chemistrysteps.com Secondly, the ortho-methyl group introduces steric inhibition of protonation, further decreasing basicity. byjus.comquora.com

Table 1: Influence of Individual Substituents on Aromatic Reactivity

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Effect |

| -NH₂ (Amino) | C1 | Strong Resonance Donation (+R) | Activating | Ortho, Para |

| -CH₃ (Methyl) | C2 | Inductive Donation (+I) | Activating | Ortho, Para |

| -Cl (Chloro) | C3 | Inductive Withdrawal (-I) > Resonance Donation (+R) | Deactivating | Ortho, Para |

| -F (Fluoro) | C5 | Inductive Withdrawal (-I) >> Resonance Donation (+R) | Deactivating | Ortho, Para |

Spectroscopic and Structural Characterization of 3 Chloro 5 Fluoro 2 Methylaniline

Vibrational Spectroscopy

Vibrational Mode Assignments and Analysis

Further research or access to proprietary data would be required to provide a scientifically accurate and detailed discussion on the spectroscopic and structural properties of 3-Chloro-5-fluoro-2-methylaniline.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. This technique is fundamental for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, often to four or more decimal places. This accuracy allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₆ClFN), HRMS can confirm its specific atomic constitution.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹⁴N). The presence of chlorine, with its significant isotopic abundance of ³⁷Cl (approximately 24.23%), results in a characteristic M+2 peak in the mass spectrum. HRMS can resolve these isotopic peaks, providing further confirmation of the presence and number of chlorine atoms in the molecule. The precise mass measurement from HRMS is a critical piece of data for the structural confirmation of newly synthesized or isolated this compound.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope Combination | Theoretical Exact Mass (Da) |

|---|---|---|

| C₇H₆³⁵ClFN | Main Isotope (M) | 159.01998 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions.

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of an aniline (B41778) derivative is characterized by electronic transitions involving the π-electron system of the benzene (B151609) ring and the non-bonding electrons of the amino group. The primary absorptions in aniline itself are due to π → π* transitions. The introduction of substituents on the benzene ring—chloro, fluoro, and methyl groups in this case—alters the energy of these transitions, leading to shifts in the absorption maxima (λmax). acs.org

Amino Group (-NH₂): As a strong activating group, the lone pair of electrons on the nitrogen atom interacts with the π-system of the ring (resonance effect), increasing the electron density and typically causing a red shift (bathochromic shift) compared to benzene.

Halogen Substituents (-Cl, -F): Halogens exhibit a dual effect. They are deactivating through the inductive effect (-I), withdrawing electron density from the ring. However, they also possess lone pairs that can be donated to the ring via the resonance effect (+R). For chlorine and fluorine, the inductive effect generally outweighs the resonance effect. These effects modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influencing the λmax. acs.org

Methyl Group (-CH₃): The methyl group is a weak activating group that donates electron density through an inductive effect and hyperconjugation, which can also slightly modify the absorption spectrum.

The combined influence of these substituents on the aniline chromophore determines the specific absorption characteristics of this compound. Theoretical calculations and empirical data on similarly substituted anilines suggest that the electronic transitions will be perturbed, leading to a unique spectral fingerprint for the molecule. acs.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Co-crystallization Phenomena in Aniline Derivatives

Co-crystallization is a technique used to design new solid forms by combining two or more different molecules in a stoichiometric ratio within a single crystal lattice. youtube.com Aniline derivatives, particularly halogenated anilines, have been successfully used as molecular templates or co-formers in crystal engineering. nih.gov Their ability to participate in reliable noncovalent interactions makes them excellent candidates for forming multi-component crystals. nih.govnih.gov

This compound possesses functional groups capable of forming robust intermolecular interactions, making it a suitable component for co-crystallization. The amino group can act as a hydrogen-bond donor, while the aromatic ring and halogen atoms can engage in other noncovalent interactions. By selecting a complementary co-former with appropriate hydrogen-bond acceptor sites, it is possible to design and synthesize co-crystals of this compound with tailored structural motifs and potentially altered physical properties. youtube.com Studies on other chlorinated anilines have shown their ability to form co-crystals with molecules like bipyridines, driven by a combination of hydrogen bonding and π-stacking. nih.gov

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of this compound, and its potential co-crystals, would be stabilized by a network of intermolecular interactions. nih.gov

Hydrogen Bonding: The most significant interaction is expected to be hydrogen bonding involving the amino group. The N-H groups are strong hydrogen-bond donors and can form connections with suitable acceptor atoms (like N or O) on adjacent molecules. acs.org In the pure crystal, this could involve N-H···N bonds between aniline molecules or, more likely, interactions with solvent molecules if present. In co-crystals, these N-H groups are pivotal in forming predictable supramolecular synthons with acceptor molecules. nih.govnih.gov

Halogen Bonding: Although weaker than hydrogen bonds, halogen bonds (C-Cl···A, where A is a Lewis base) can also play a role in directing the crystal architecture. The chlorine atom can act as a halogen bond donor, interacting with electron-rich regions on neighboring molecules. nih.gov

The interplay of these interactions—hydrogen bonds, π-π stacking, and weaker halogen bonds or van der Waals forces—dictates the final three-dimensional structure of the crystalline solid. mdpi.com The analysis of these interactions is crucial for understanding the solid-state behavior of the compound. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aniline |

| Benzene |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process is crucial for verifying the empirical formula of a newly synthesized or isolated substance, ensuring its purity and confirming its identity. The technique typically involves the combustion of a small, precisely weighed sample of the compound, followed by the quantitative analysis of the resulting combustion products. For organic compounds containing carbon, hydrogen, and nitrogen, a CHN analyzer is commonly used.

The theoretical elemental composition is calculated by dividing the total mass of each element in the empirical formula by the molecular weight of the compound and multiplying by 100.

Theoretical Elemental Composition of this compound (C₇H₇ClFN)

To calculate the theoretical percentages, the following atomic weights are used:

Carbon (C): 12.011 u

Hydrogen (H): 1.008 u

Chlorine (Cl): 35.453 u

Fluorine (F): 18.998 u

Nitrogen (N): 14.007 u

The molecular weight of C₇H₇ClFN is calculated as follows: (7 × 12.011) + (7 × 1.008) + (1 × 35.453) + (1 × 18.998) + (1 × 14.007) = 84.077 + 7.056 + 35.453 + 18.998 + 14.007 = 159.591 u

Based on this molecular weight, the theoretical elemental percentages are calculated and presented in the data table below.

Interactive Data Table: Theoretical Elemental Analysis of this compound

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass of Element (u) | Percentage Composition (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 52.68 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.42 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.22 |

| Fluorine | F | 18.998 | 1 | 18.998 | 11.90 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.78 |

| Total | 159.591 | 100.00 |

In a research setting, the synthesis of this compound would be followed by its purification, and a sample would be subjected to elemental analysis. The resulting experimental data, providing the weight percentages of carbon, hydrogen, nitrogen, and often halogens, would be compared with the theoretical values in the table above. A close correlation between the experimental and theoretical data would provide strong evidence for the successful synthesis and purity of the target compound.

Computational Chemistry and Theoretical Studies on 3 Chloro 5 Fluoro 2 Methylaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, like atoms and molecules. DFT calculations for 3-chloro-5-fluoro-2-methylaniline would provide fundamental information about its geometry, stability, and reactivity. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

The resulting optimized structure would provide precise data on the spatial relationship between the chloro, fluoro, methyl, and aniline (B41778) functional groups on the benzene (B151609) ring. It is expected that the substituents would cause some distortion from a perfectly planar benzene ring. The bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nature of the chlorine and fluorine atoms would likely affect the C-N bond length and the geometry of the amino group.

Illustrative Optimized Geometric Parameters for this compound (Calculated using DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Cl | ~1.74 Å |

| C-F | ~1.35 Å | |

| C-N | ~1.40 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| N-H | ~1.01 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angle | C-C-Cl | ~120° |

| C-C-F | ~119° | |

| C-C-N | ~121° | |

| H-N-H | ~112° |

Note: These are hypothetical values based on typical DFT calculations for similar substituted anilines and are for illustrative purposes only.

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds.

For this compound, the vibrational spectrum would exhibit characteristic peaks for the N-H stretches of the amine group, C-H stretches of the aromatic ring and methyl group, and the C-Cl and C-F stretching vibrations. Theoretical calculations can aid in the assignment of experimental spectral bands, which can be a complex task for a molecule with multiple functional groups.

Illustrative Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H symmetric stretch | ~3400 |

| N-H asymmetric stretch | ~3500 |

| Aromatic C-H stretch | ~3100 - 3000 |

| Methyl C-H stretch | ~2950 - 2850 |

| C-N stretch | ~1300 |

| C-F stretch | ~1250 |

| C-Cl stretch | ~750 |

Note: These are illustrative values and are not from a direct experimental or computational study on this specific molecule.

DFT calculations can also provide a detailed picture of the electronic structure and charge distribution within this compound. Analyses such as Natural Bond Orbital (NBO) or Mulliken population analysis can be used to determine the partial atomic charges on each atom. This information is crucial for understanding the molecule's polarity, reactivity, and intermolecular interactions.

The electronegative chlorine and fluorine atoms are expected to have negative partial charges, while the carbon atoms attached to them will have positive partial charges. The nitrogen atom of the amine group will also carry a negative charge, influencing the molecule's hydrogen bonding capabilities. The charge distribution across the aromatic ring will be influenced by the interplay of the electron-donating methyl and amino groups and the electron-withdrawing halogen substituents.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

The HOMO is the orbital that holds the most loosely bound electrons. For this compound, the HOMO is expected to be localized primarily on the aniline fragment, specifically the nitrogen atom and the aromatic ring, due to the electron-donating nature of the amino and methyl groups. The energy of the HOMO would be a key parameter in predicting the molecule's susceptibility to electrophilic attack. A higher HOMO energy indicates a greater ease of donating electrons.

The LUMO is the lowest energy orbital that is empty. It represents the region where the molecule can accept electrons. In this compound, the LUMO is likely to be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing chlorine and fluorine atoms. The energy of the LUMO is important for understanding the molecule's reactivity towards nucleophiles. A lower LUMO energy suggests a greater ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive.

Illustrative FMO Energetics for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -5.5 |

| LUMO Energy | ~ -0.5 |

| HOMO-LUMO Gap (ΔE) | ~ 5.0 |

Note: These values are hypothetical and intended for illustrative purposes to demonstrate the concepts of FMO analysis. They are based on typical values for similar aromatic amines.

HOMO-LUMO Energy Gap and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for predicting a molecule's reactivity and kinetic stability. A smaller energy gap suggests that the molecule can be more easily excited, implying higher reactivity and lower stability. In contrast, a larger energy gap indicates greater stability and lower reactivity. For substituted anilines, the nature and position of the substituents significantly influence the HOMO-LUMO energy gap. In the case of this compound, the electron-withdrawing effects of the chlorine and fluorine atoms, combined with the electron-donating effect of the methyl group, create a complex electronic environment that modulates this energy gap.

Structural and electronic properties of substituted anilines have been predicted using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory. researchgate.net These studies reveal that substituents alter the nucleophilic character and reactivity of the aniline derivatives. researchgate.net

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV |

Note: The values in this table are hypothetical and based on trends observed in computational studies of similar halogenated anilines. Specific experimental or theoretical values for this compound may vary.

Chemical Reactivity Descriptors

Beyond the HOMO-LUMO gap, a range of chemical reactivity descriptors derived from conceptual DFT provide a more nuanced understanding of a molecule's reactivity. These descriptors help in quantifying the chemical potential, hardness, and electrophilicity of a molecule.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are based on the change in electron density at a specific point in the molecule as the total number of electrons changes.

f+(r) : Indicates the propensity of a site to undergo a nucleophilic attack (where an electron is accepted).

f-(r) : Indicates the propensity of a site to undergo an electrophilic attack (where an electron is donated).

f0(r) : Indicates the propensity of a site to undergo a radical attack.

For this compound, the Fukui functions would likely indicate that the nitrogen atom of the amino group is a primary site for electrophilic attack, while the carbon atoms of the aromatic ring, particularly those activated by the substituents, would be susceptible to nucleophilic attack. Dual descriptors provide an even more precise picture of reactivity by simultaneously considering the changes in electron density and its gradient.

Global reactivity descriptors provide a general measure of a molecule's reactivity. These are derived from the HOMO and LUMO energies.

Chemical Potential (μ) : Related to the escaping tendency of electrons from a system in equilibrium. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η). A higher electrophilicity index indicates a stronger electrophile.

| Descriptor | Formula | Predicted Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.15 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 1.87 eV |

Note: The values in this table are hypothetical and derived from the predicted HOMO and LUMO energies. Specific computational results may differ.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled Lewis-type NBOs (donor orbitals) and empty non-Lewis-type NBOs (acceptor orbitals). This analysis is particularly useful for understanding hyperconjugative interactions and the nature of intermolecular forces.

For this compound, NBO analysis would reveal the interactions between the lone pair of the nitrogen atom and the antibonding orbitals of the aromatic ring, as well as the effects of the halogen and methyl substituents on the electronic distribution. These interactions are crucial for determining the molecule's conformation and its ability to form hydrogen bonds and other non-covalent interactions. The analysis provides quantitative information on the stabilization energies associated with these delocalizations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

Red regions : Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions : Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack.

Green regions : Represent areas of neutral potential.

In the MEP map of this compound, the region around the nitrogen atom of the amino group would be expected to be red, indicating its high electron density and suitability for electrophilic attack. The areas around the hydrogen atoms of the amino group and potentially the halogen atoms would show a positive potential (blue), making them sites for nucleophilic interaction. The aromatic ring would exhibit a more complex pattern of potential due to the competing electronic effects of the substituents.

Thermodynamic Property Calculations

Computational methods can be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). These properties are essential for understanding the stability of the molecule and its behavior in chemical reactions under different conditions. These calculations are often performed using statistical thermodynamics based on the vibrational frequencies and rotational constants obtained from DFT or other quantum chemical methods.

| Thermodynamic Property | Predicted Value |

| Standard Enthalpy of Formation (ΔfH°) | -150.5 kJ/mol |

| Standard Molar Entropy (S°) | 350.2 J/(mol·K) |

| Heat Capacity at Constant Pressure (Cp) | 180.7 J/(mol·K) |

Note: The values in this table are hypothetical estimates based on computational studies of similar aniline derivatives and are subject to variation based on the computational method and basis set used.

Quantum Chemical Calculations in Reaction Mechanism Prediction

As of late 2025, a thorough review of publicly accessible scientific literature reveals a notable absence of specific research dedicated to the quantum chemical calculation of reaction mechanisms for this compound. While computational studies are prevalent in elucidating the reaction pathways of related substituted anilines, such as 4-methyl aniline, direct theoretical investigations into the reaction kinetics and mechanisms of this compound have not been documented.

For instance, computational studies on 4-methyl aniline reacting with hydroxyl radicals have been performed using methods like M06-2X and CCSD(T) with a 6-311++G(3df,2p) basis set. mdpi.com These studies utilize transition state theory and microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate reaction kinetics and have identified the primary products formed under various conditions. mdpi.com Such research highlights the capability of quantum chemical calculations to predict that the abstraction of a hydrogen atom from the amino group is a key step in the reaction mechanism for certain anilines. mdpi.com

Furthermore, kinetic and mechanistic studies on a range of substituted anilines have employed computational approaches to understand their reactions, for example, with chloramine (B81541) T. utmb.edursc.org These investigations often involve the calculation of thermodynamic parameters and the use of Hammett plots to correlate reaction rates with the electronic properties of the substituents. utmb.edursc.org

Despite the application of these powerful theoretical tools to similar molecules, specific data from quantum chemical calculations that would predict transition states, activation energies, and preferred reaction pathways for this compound remains unavailable in the current body of scientific literature. The presence of chloro, fluoro, and methyl substituents on the aniline ring presents a unique electronic and steric environment that would require a dedicated computational study to accurately predict its reactivity and reaction mechanisms. Without such a study, any discussion of its specific reaction mechanisms from a computational standpoint would be purely speculative.

Therefore, no data tables or detailed research findings on the quantum chemical prediction of reaction mechanisms for this compound can be presented at this time.

Lack of Publicly Available Data on Advanced Applications of this compound

Extensive research across scientific databases and patent literature has revealed a significant lack of publicly available information regarding the specific advanced applications of the chemical compound This compound (CAS No. 886761-87-1) in pharmaceutical and agrochemical synthesis as outlined in the requested article structure.

While the searches provided information on structurally similar compounds, such as 3-Chloro-5-fluoroaniline and 3-Chloro-2-methylaniline (B42847), and their roles as intermediates in the synthesis of various bioactive molecules, no direct evidence or detailed research findings could be located for this compound itself. The strict adherence to the provided outline, which focuses solely on this specific compound, cannot be fulfilled with scientifically accurate and verifiable data.

Therefore, the generation of a thorough and informative article strictly adhering to the provided outline for this compound is not possible at this time due to the absence of relevant data in the public domain.

Advanced Applications of 3 Chloro 5 Fluoro 2 Methylaniline in Chemical Synthesis and Materials Science

Intermediate in Agrochemical Production

Synthesis of Herbicides (e.g., Quinclorac)

Research and patents repeatedly identify 3-chloro-2-methylaniline (B42847) , not 3-Chloro-5-fluoro-2-methylaniline, as the key intermediate in the production of Quinclorac. Quinclorac is a significant quinolinecarboxylic acid herbicide used to control weeds, particularly barnyard grass, in rice fields. The synthesis process involves using 3-chloro-2-methylaniline as a primary raw material. Its purity is crucial as it directly impacts the yield and effectiveness of the final herbicide product. Searches for a synthetic pathway to Quinclorac originating from this compound did not yield any results.

Raw Material for Advanced Dyes and Pigments

The role of an aniline (B41778) derivative as a raw material for dyes and pigments is well-established. However, it is 3-chloro-2-methylaniline that is cited as an important intermediate in the manufacture of azo dyes. It is used for dyeing various fibers, including cotton, silk, and nylon. While this compound is available commercially from various suppliers as a chemical building block, there is no specific documentation in the public domain detailing its use in the synthesis of advanced dyes or pigments cymitquimica.comsigmaaldrich.comsigmaaldrich.com.

Applications in Advanced Materials Science

The potential for halogenated anilines in materials science is significant, often leveraging their unique electronic and structural properties for the development of new materials.

Preparation of Functional Polymers and Dyes

While fluorinated aniline derivatives can be valuable in creating functional polymers due to the properties imparted by the fluorine atom (such as thermal stability and chemical resistance), specific examples of polymers synthesized from this compound are not documented in the available research. The general application is plausible, but no concrete studies were found.

Development of Novel Material Components

As a fluorinated building block, this compound is positioned for potential use in creating novel material components cymitquimica.com. The presence of chloro- and fluoro- substituents offers sites for further chemical modification. However, specific instances or published research on novel components derived from this particular compound are not available.

Role in Mechanistic Studies and Generation of Specific Radicals

Aromatic amines can be subject to reactions involving radicals, particularly in environmental degradation studies. For instance, the class of aromatic amines is known to react with photochemically produced hydroxyl and peroxy radicals. However, mechanistic studies or research focusing on the generation of specific radicals from this compound have not been found.

Structure Activity Relationship Sar Studies of 3 Chloro 5 Fluoro 2 Methylaniline Derivatives

Influence of Halogenation Patterns on Molecular Activity

The type, number, and position of halogen atoms on an aniline (B41778) ring profoundly influence the molecule's physicochemical properties and, consequently, its activity. Halogens affect electron distribution, lipophilicity, and steric profile, which are all critical determinants of molecular interactions.

Research into halogen-substituted Schiff bases, derived from precursors like aminophenols, reveals a direct correlation between the electronic effects of halo substituents, the resulting molecular conformation, and biological activity. nih.gov For instance, dihalogenated derivatives have been shown to exhibit higher antiproliferative activity against certain cancer cell lines compared to their non-halogenated or monohalogenated counterparts. nih.gov The introduction of a meta-chloro substituent can increase the dihedral angle of the molecule, demonstrating that the electronic properties (related to the pKa of the aniline precursor) directly impact the three-dimensional structure. nih.gov

Furthermore, the interplay between electrostatic and dispersion energy contributions, which are modulated by halogenation, appears to be a significant factor. A higher ratio of electrostatic to dispersion energy (Eele/Edis) tends to favor planar molecular conformations and greater selectivity, while a lower ratio can lead to more twisted structures and increased cytotoxic potency. nih.gov In the context of liquid crystals, fluoro-substituted compounds have demonstrated higher mesomorphism (the ability to form liquid crystal phases) compared to their chloro-substituted analogs, though the bulkier chloro substituents can aid in the molecular stacking of compounds with longer chain lengths. rsc.orgnih.gov This highlights that both the electronegativity and the size of the halogen are crucial factors.

| Halogenation Pattern | Observed Effect | Potential Consequence | Source |

|---|---|---|---|

| Dihalogenation | Increased antiproliferative activity in certain Schiff bases. | Enhanced biological potency. | nih.gov |

| Meta-Chloro Substitution | Increased dihedral angle in Schiff base structures. | Alteration of molecular conformation. | nih.gov |

| Fluoro Substitution | Higher mesomorphism in some liquid crystals. | Improved liquid crystalline properties. | rsc.orgnih.gov |

| Chloro Substitution (bulky) | Aids in molecular stacking for long-chain compounds. | Potentially better solid-state organization. | rsc.orgnih.gov |

Impact of Substituent Position and Nature on Reactivity and Selectivity

The specific placement of substituents on the aniline ring is as critical as their chemical nature. The ortho, meta, and para positions offer distinct steric and electronic environments that dictate the molecule's reactivity and how it interacts with biological targets or other reagents.

Studies on substituted hydrogen-bonded liquid crystals have shown that the position of halo substituents significantly impacts molecular geometry and properties. rsc.orgnih.gov

Ortho substituents can reduce the co-planarity of the molecule due to steric hindrance.

Meta substituents often lead to a broadening of the molecular structure.

Para substituents tend to result in the highest degree of mesomorphism by enhancing the longitudinal dipole moment. rsc.orgnih.gov

In the context of chemical reactivity, the substitution on the nitrogen atom of the aniline is crucial. For instance, in intramolecular radical additions, methyl substitution on the nitrogen leads to a slower reaction rate compared to phenyl substitution. nih.gov The polarity of the molecule, governed by its substituents, is a key factor; reactions are often fastest when combining electrophilic radicals with nucleophilic arenes. nih.gov Kinetic studies of reactions between substituted anilines and electrophilic reagents, such as 2-chloro-3,5-dinitropyridine, consistently show that the rate of reaction is sensitive to the electronic properties of the substituents on the aniline ring. researchgate.netresearchgate.net Generally, electron-donating groups on the aniline increase its nucleophilicity and accelerate the rate of nucleophilic aromatic substitution reactions, while electron-withdrawing groups have the opposite effect.

| Substituent Position | General Impact on Molecular Structure | Example Effect | Source |

|---|---|---|---|

| Ortho | Reduces co-planarity due to steric hindrance. | Lower mesomorphic stability. | rsc.orgnih.gov |

| Meta | Leads to molecular broadening. | Alters overall molecular shape. | rsc.orgnih.gov |

| Para | Enhances longitudinal dipole moment. | Highest mesomorphism observed. | rsc.orgnih.gov |

Design and Synthesis of Novel Aniline Derivatives for SAR Exploration

The exploration of SAR is fundamentally dependent on the ability to synthesize a diverse library of analog compounds. The synthesis of novel derivatives of 3-Chloro-5-fluoro-2-methylaniline allows for systematic modifications to probe the effects of different functional groups at various positions. Aniline derivatives are versatile building blocks in organic synthesis. For example, 3-Chloro-5-fluoroaniline is used in the synthesis of active pharmaceutical ingredients (APIs), including antiviral compounds and glucocorticoid receptor agonists. ossila.com Its functional groups enable further modifications through reactions like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions. ossila.com

The synthesis of a target aniline, such as 5-Fluoro-2-methylaniline, can be achieved through methods like the reduction of the corresponding nitroaromatic compound (e.g., 4-Fluoro-1-methyl-2-nitrobenzene) using reagents like iron powder in the presence of an acid. chemicalbook.com Another common synthetic route is reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent. cbseacademic.nic.in These synthetic strategies provide the flexibility to introduce a wide array of substituents onto the aniline core, facilitating comprehensive SAR studies. The choice of catalysts and reaction conditions is critical; for instance, nickel catalysts have been studied for their reactivity in forming bonds with various elements, which is relevant for cross-coupling reactions to build more complex aniline derivatives. acs.org

Computational Approaches to SAR Prediction and Elucidation

In modern drug discovery and materials science, computational methods are indispensable tools for predicting and explaining SAR, saving significant time and resources compared to purely experimental approaches. Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are frequently employed.

DFT calculations have been successfully used to investigate intramolecular radical additions to aniline derivatives. nih.gov Such studies can calculate reaction rate constants and free energy barriers, providing insights into reaction mechanisms and the influence of molecular polarity. nih.gov To achieve accurate theoretical data, it is often essential to include corrections for effects like intramolecular London dispersion and solvation. nih.gov

Computational tools are also used to analyze the geometric parameters, atomic charges, and molecular properties of complex structures containing substituted anilines. researchgate.net By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the reactivity of a molecule. researchgate.net These computational approaches allow for the in-silico screening of virtual libraries of compounds, helping to prioritize the synthesis of derivatives that are predicted to have the most promising activity profiles.

Future Research Directions for 3 Chloro 5 Fluoro 2 Methylaniline

Development of Novel and Efficient Synthetic Pathways

The development of efficient and versatile synthetic routes to 3-Chloro-5-fluoro-2-methylaniline is a primary area for future research. While classical methods for the synthesis of substituted anilines exist, such as the chlorination and reduction of o-nitrotoluene, these often suffer from drawbacks like harsh reaction conditions, low yields, and the formation of multiple isomers. chemicalbook.compatsnap.comprepchem.com Future efforts will likely focus on developing more sophisticated and efficient strategies.

One promising avenue is the exploration of catalytic cross-coupling reactions . Palladium-catalyzed amination reactions, for instance, could offer a direct and selective method for introducing the amino group onto a pre-functionalized aromatic ring. ossila.com Research in this area would involve the design of novel catalyst systems, including ligands and reaction conditions, that are tolerant of the chloro and fluoro substituents and can achieve high regioselectivity.

Another area of focus will be the development of chemo- and regioselective halogenation techniques . Traditional halogenation of anilines can be challenging due to the activating nature of the amino group, often leading to multiple halogenations. nih.gov Future research could explore the use of milder and more selective halogenating agents, potentially in combination with protecting group strategies or directing groups, to precisely install the chlorine and fluorine atoms at the desired positions. The use of copper halides in ionic liquids has shown promise for the regioselective halogenation of unprotected anilines under mild conditions and could be adapted for this specific target. nih.gov

Furthermore, the synthesis of substituted anilines from readily available starting materials like cyclohexanones using systems such as Pd/C-ethylene presents an innovative approach that could be explored. acs.org

Exploration of New Application Domains beyond Current Scope

While the direct applications of this compound are not yet extensively documented, the known applications of structurally similar anilines provide a strong indication of its potential in various fields.

In the realm of pharmaceuticals , substituted anilines are crucial building blocks for a wide range of active pharmaceutical ingredients (APIs). ossila.com For example, 3-Chloro-5-fluoroaniline is a key intermediate in the synthesis of antiviral compounds targeting the influenza A H1N1 virus and in the development of glucocorticoid receptor agonists for treating inflammation. ossila.com Future research should therefore focus on synthesizing a library of derivatives based on the this compound core and evaluating their biological activity against a spectrum of therapeutic targets. The unique combination of substituents could lead to novel interactions with biological macromolecules, potentially yielding new drug candidates.

In materials science , anilines and their derivatives are precursors to a variety of polymers and functional materials. The polymerization of aniline (B41778) and its ring-substituted alkyl derivatives can lead to conductive polymers with interesting electronic and optical properties. acs.org The presence of both chlorine and fluorine atoms in this compound could impart unique properties, such as altered solubility, thermal stability, and electronic characteristics, to the resulting polymers. Future research could investigate the polymerization of this compound and the characterization of the resulting materials for potential applications in sensors, coatings, and electronic devices.

Integration of Advanced Computational Modeling for Rational Design in Drug and Material Science

Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules and materials. In the context of this compound, computational modeling can be employed in several key areas.

For drug design , computational methods can be used to predict the metabolic fate of aniline derivatives, such as N-acetylation and the formation of oxanilic acids. nih.gov By calculating descriptors like the partial atomic charge on the amine nitrogen and the nucleophilic susceptibility of the aromatic ring, it is possible to build models that can predict the metabolic stability and potential toxicity of new compounds based on the this compound scaffold. nih.gov This allows for the in silico screening of virtual libraries of derivatives, prioritizing the synthesis of compounds with favorable predicted properties. Furthermore, molecular docking studies can be used to predict the binding affinity of these compounds to specific biological targets, guiding the rational design of more potent and selective drug candidates.

In materials science , computational studies can predict the physical properties of polymers derived from this compound. Quantum chemical calculations can be used to understand the influence of the substituents on the electronic structure, bond lengths, and inversion barriers of the aniline monomer. afit.edu This information can then be used to predict the properties of the corresponding polymers, such as their conductivity, band gap, and processability. This computational pre-screening can significantly reduce the experimental effort required to identify promising materials for specific applications.

Advancement in Green and Sustainable Synthesis Technologies for Industrial Relevance

The development of environmentally friendly and sustainable synthetic methods is a critical aspect of modern chemical research, particularly for compounds with industrial potential. Future research on this compound should prioritize the development of "green" synthesis technologies.

Biocatalysis represents a highly promising approach. The use of enzymes, such as nitroreductases, for the reduction of nitroaromatic precursors offers a sustainable alternative to traditional methods that often rely on heavy metal catalysts and harsh conditions. nih.govacs.org Research in this area would involve identifying or engineering nitroreductases that can efficiently and selectively reduce a suitable nitroaromatic precursor to this compound. Biocatalytic platforms for aniline synthesis through oxidative amination are also being explored and could be adapted. researchgate.netresearchgate.net The use of engineered enzymes, such as tryptophan synthase, for the synthesis of β-N-substituted-α-amino acids from aryl amine nucleophiles showcases the potential of biocatalysis in creating complex molecules from aniline building blocks. nih.gov

Flow chemistry is another key technology for sustainable synthesis. Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. mdpi.comuc.pt The development of a continuous flow process for the synthesis of this compound could significantly improve the efficiency and reduce the environmental footprint of its production. mdpi.comuc.pt Flow chemistry has been successfully applied to halogenation reactions, offering better control and selectivity, which would be beneficial for the synthesis of this compound. dp.tech

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel and valuable products in a sustainable and efficient manner.

Q & A

Q. What are the established synthetic routes for 3-Chloro-5-fluoro-2-methylaniline, and how can reaction conditions be optimized to improve yield?

The synthesis of halogenated aniline derivatives often involves nitration, halogenation, and reduction steps. For this compound (C₇H₇ClFN), a plausible route may start with selective halogenation of a toluidine precursor. For example, nitration of 2-methylaniline derivatives followed by halogenation (chloro and fluoro substitution) and subsequent reduction of the nitro group to an amine is a common strategy. Reaction optimization could involve adjusting solvent polarity (e.g., DMF or ethanol), temperature control (30–100°C), and catalyst selection (e.g., palladium or iron-based catalysts for reduction steps). Evidence from similar compounds suggests that potassium carbonate as a base in polar aprotic solvents enhances substitution efficiency .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?

- NMR Spectroscopy : Expect distinct signals for aromatic protons (δ 6.5–7.5 ppm), amine protons (δ ~5 ppm, broad), and methyl groups (δ ~2.3 ppm).